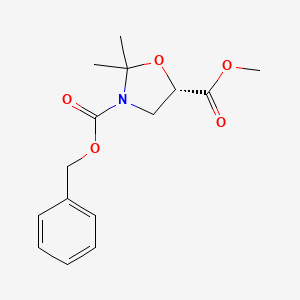
(S)-3-Benzyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-Benzyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate is a chiral compound belonging to the oxazolidine family Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Benzyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with a suitable diester, such as dimethyl oxalate, in the presence of a base like sodium hydride. The reaction proceeds through nucleophilic attack and subsequent cyclization to form the oxazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of chiral catalysts or resolution techniques ensures the production of the desired enantiomer.
化学反应分析
Types of Reactions
(S)-3-Benzyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific substituents on the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
(S)-3-Benzyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (S)-3-Benzyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate involves its interaction with specific molecular targets. The compound’s chiral nature allows it to bind selectively to enzymes or receptors, influencing their activity. This binding can modulate biochemical pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 3-tert-Butyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate
- 3-O-Benzyl 5-O-methyl 2,2-dimethyl-1,3-oxazolidine-3,5-dicarboxylate
Uniqueness
(S)-3-Benzyl 5-methyl 2,2-dimethyloxazolidine-3,5-dicarboxylate is unique due to its specific substituents and chiral configuration. These features contribute to its distinct chemical reactivity and potential applications. Compared to similar compounds, it may offer advantages in terms of selectivity, stability, and ease of synthesis.
属性
IUPAC Name |
3-O-benzyl 5-O-methyl (5S)-2,2-dimethyl-1,3-oxazolidine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-15(2)16(9-12(21-15)13(17)19-3)14(18)20-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZZAIDUYZNJGF-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(CC(O1)C(=O)OC)C(=O)OCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N(C[C@H](O1)C(=O)OC)C(=O)OCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3,3-diphenylpropan-1-one](/img/structure/B2446460.png)
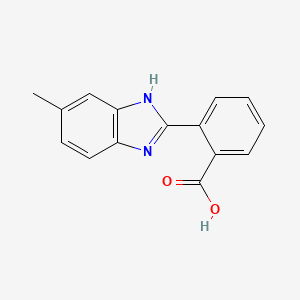

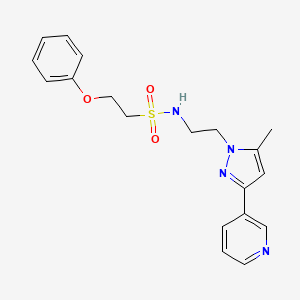
![Amino[4-(2-phenylethoxy)phenyl]acetic acid](/img/structure/B2446466.png)
![3-methoxy-N-methyl-N-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methyl}pyrazin-2-amine](/img/structure/B2446468.png)
![2,4-Dioxo-1,2,3,4-tetrahydropyrimido[4,5-b]quinoline-5-carboxylic acid](/img/structure/B2446469.png)
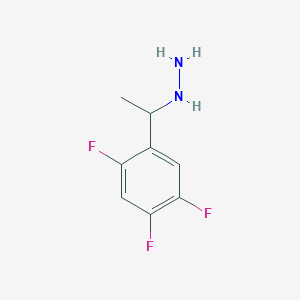
![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-methyl-1,2,4-triazole](/img/structure/B2446475.png)

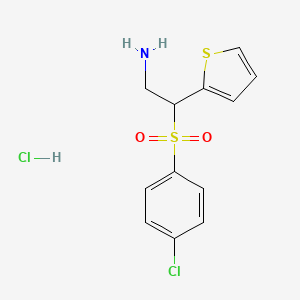

![2-{[1-(1-methanesulfonylpiperidine-4-carbonyl)piperidin-4-yl]oxy}quinoxaline](/img/structure/B2446482.png)

